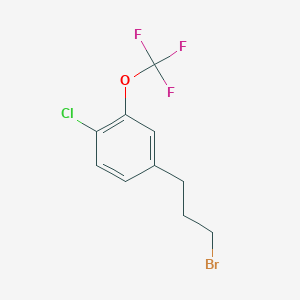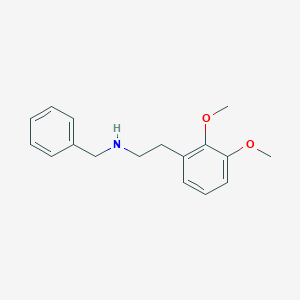
Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)-: is an organic compound with the molecular formula C16H19NO2. It is also known as 2,3-dimethoxybenzylamine. This compound is characterized by the presence of a benzene ring substituted with two methoxy groups and an ethanamine chain attached to a phenylmethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- typically involves the reaction of 2,3-dimethoxybenzaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products:
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxybenzylamine or 2,3-dimethoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological receptors. It can act as a ligand in binding studies.
Industry: In the industrial sector, it is used in the manufacture of dyes, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses.
Comparaison Avec Des Composés Similaires
- Benzeneethanamine, 3,4-dimethoxy-
- Benzeneethanamine, N,α-dimethyl-
- Benzeneethanamine, 2,5-dimethoxy-N-(2-methoxyphenyl)methylene-
Uniqueness: Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- is unique due to the specific positioning of the methoxy groups on the benzene ring and the presence of the phenylmethyl group. These structural features confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
101582-35-8 |
|---|---|
Formule moléculaire |
C17H21NO2 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
N-benzyl-2-(2,3-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO2/c1-19-16-10-6-9-15(17(16)20-2)11-12-18-13-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3 |
Clé InChI |
KTGPCYXLJRRTQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CCNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


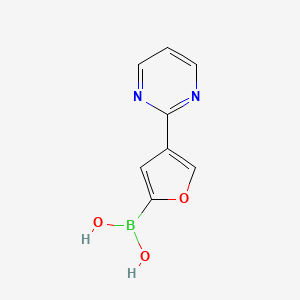

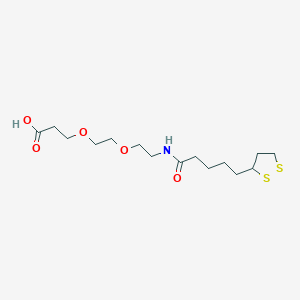
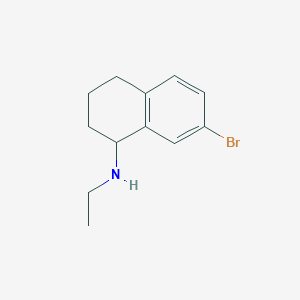

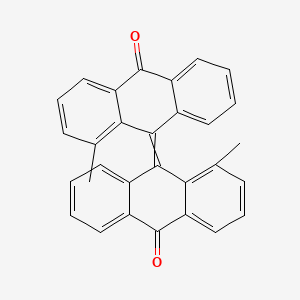
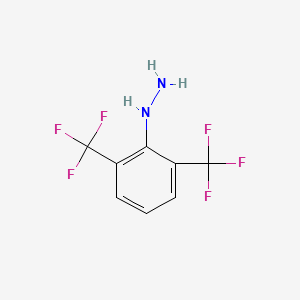
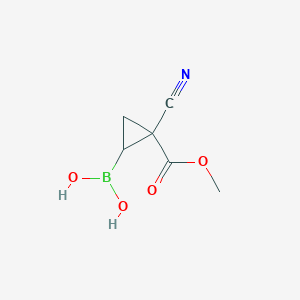



![4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)
